1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid
Description
1-[(tert-Butoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an indole derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly significant in the field of medicinal chemistry and organic synthesis due to its stability and reactivity.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-7-6-9-8-10(12(16)17)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBVPXJSMQGQLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339007-88-4 | |
| Record name | 1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target compound integrates three structural features:
- Indoline core : A partially saturated indole ring system.
- Carboxylic acid substituent : Positioned at C5 of the indoline.
- Boc protection : A tert-butoxycarbonyl group on the indoline nitrogen.
Retrosynthetic disconnections suggest two primary strategies:
- Route A : Late-stage Boc protection of preformed indoline-5-carboxylic acid.
- Route B : Early Boc introduction followed by indoline ring construction and carboxylation.
Synthetic Methodologies
Route A: Indoline-5-Carboxylic Acid Boc Protection
Synthesis of Indoline-5-Carboxylic Acid
Indoline-5-carboxylic acid is synthesized via Fischer indole synthesis or catalytic hydrogenation of indole derivatives:
Step 1 : Japp-Klingemann Fischer Indole Synthesis
Phenylhydrazine reacts with levulinic acid derivatives under acidic conditions to yield indole-5-carboxylic acid. Subsequent hydrogenation (H₂, Pd/C) saturates the 2,3-bond, forming indoline-5-carboxylic acid.
Reaction Conditions :
- Catalyst : 10% Pd/C (0.1 equiv)
- Solvent : Ethanol/THF (3:1)
- Pressure : 50 psi H₂, 25°C, 12 h
- Yield : 78–85%
Step 2 : Boc Protection
Indoline-5-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base:
$$
\text{Indoline-5-COOH} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{Boc-indoline-5-COOH}
$$
Optimized Conditions :
Route B: Boc-Protected Indoline Intermediate Functionalization
Palladium-Catalyzed Cross-Coupling
Patent US7544685B2 discloses a method for functionalizing Boc-protected 5-haloindolines:
Step 1 : Bromination at C5
Indoline is brominated using N-bromosuccinimide (NBS) in acetic acid, yielding 5-bromoindoline.
Step 2 : Boc Protection
5-Bromoindoline is protected with Boc₂O as described in Route A.
Step 3 : Carboxylation via Carbonylation
A palladium-catalyzed carbonylation introduces the carboxylic acid:
$$
\text{Boc-5-bromoindoline} + \text{CO} \xrightarrow{\text{Pd(OAc)}2, \text{PPh}3} \text{Boc-indoline-5-COOH}
$$
Reaction Conditions :
Comparative Analysis of Methods
| Parameter | Route A | Route B |
|---|---|---|
| Steps | 2 (Indoline + Boc) | 3 (Bromination + Boc + Carbonylation) |
| Overall Yield | 70–80% | 50–60% |
| Key Advantage | High-yielding, minimal purification | Avoids indoline hydrogenation |
| Limitation | Requires indoline precursor | High-pressure CO handling |
Experimental Considerations and Challenges
Functional Group Compatibility
Scalability and Industrial Relevance
Route A is preferred for kilogram-scale production due to its simplicity and high yields. A 2018 RSC study demonstrated that HBTU-mediated couplings (though designed for benzimidazoles) can adapt to Boc protection, enabling flow-chemistry applications.
Chemical Reactions Analysis
1-[(tert-Butoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Common reagents used in these reactions include di-tert-butyl dicarbonate, DMAP, sodium hydroxide, and TFA. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Reactivity
The compound can be synthesized through a multi-step process involving the reaction of 1-tert-butyl 5-methyl indoline-1,5-dicarboxylate with lithium hydroxide under specific conditions. The Boc group is crucial for protecting amine functionalities during synthetic reactions, allowing for selective transformations without unwanted side reactions .
Scientific Research Applications
-
Organic Synthesis :
- This compound is widely used as an intermediate in the synthesis of various organic molecules. The Boc group facilitates the protection and deprotection of amines, which is essential in multi-step synthetic pathways.
- It can undergo oxidation and reduction reactions, making it versatile for different synthetic strategies .
-
Medicinal Chemistry :
- In drug development, this compound serves as a precursor for synthesizing potential pharmaceutical agents. Its stability and reactivity make it suitable for creating drug candidates that may exhibit biological activities against various diseases .
- The compound's ability to protect amines also plays a vital role in peptide synthesis, where selective deprotection is necessary to yield active pharmaceutical ingredients.
-
Biological Applications :
- This compound is utilized in the synthesis of biologically active molecules, including peptides and other derivatives that are critical in biochemical research and therapeutic applications .
- Its role in bioconjugation processes enhances drug delivery systems by allowing researchers to attach biomolecules to surfaces or other molecules effectively .
- Material Science :
Case Studies
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid primarily involves the protection of amine groups. The Boc group is added to the amine through nucleophilic addition-elimination reactions, forming a stable carbamate. The removal of the Boc group is facilitated by protonation of the carbonyl oxygen, leading to the formation of a tert-butyl carbocation, which is then eliminated . This process is crucial in multi-step organic synthesis to prevent unwanted side reactions.
Comparison with Similar Compounds
Similar compounds to 1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid include:
1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid: Another Boc-protected amino acid used in peptide synthesis.
2-Bocamino-cyclopropanecarboxylic acid ethyl ester: A Boc-protected cyclopropane derivative used in organic synthesis.
1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid: A Boc-protected azetidine derivative used in the synthesis of complex molecules.
The uniqueness of this compound lies in its indole structure, which imparts specific reactivity and stability, making it particularly useful in the synthesis of indole-based pharmaceuticals and biologically active compounds.
Biological Activity
1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid (CAS Number: 339007-88-4) is a compound with potential biological activities that have been explored in various studies. Its unique structure, characterized by the indole moiety, suggests a range of pharmacological properties, particularly in the fields of oncology and neuropharmacology.
The molecular formula of this compound is C14H17NO4, with a molecular weight of 263.29 g/mol. It appears as a white powder and is soluble in organic solvents such as tetrahydrofuran and ethyl acetate .
Antitumor Activity
Several studies have indicated that compounds related to indole derivatives exhibit significant antitumor properties. The structure-activity relationship (SAR) analysis shows that modifications on the indole ring can enhance cytotoxicity against various cancer cell lines. For instance, indole derivatives have been shown to interact with key proteins involved in apoptosis, such as Bcl-2, leading to increased cell death in cancerous cells .
Table 1: Antitumor Activity of Indole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A431 (human epidermoid carcinoma) | 1.61 ± 1.92 | Bcl-2 inhibition |
| Compound B | Jurkat (human T-cell leukemia) | 1.98 ± 1.22 | Apoptosis induction |
| This compound | TBD | TBD | TBD |
Neuroprotective Effects
The indole scaffold is also associated with neuroprotective effects. Research has demonstrated that certain indole derivatives can modulate neurotransmitter systems and exhibit anti-inflammatory properties, which are beneficial in neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier enhances their potential as therapeutic agents for conditions such as Alzheimer's disease and Parkinson's disease .
Case Studies
A notable study explored the synthesis and biological evaluation of various indole derivatives, including this compound. The study utilized MTT assays to evaluate cytotoxicity against several cancer cell lines and assessed the compounds' interactions with apoptotic pathways.
Case Study Summary
- Objective : To evaluate the cytotoxic effects of synthesized indole derivatives.
- Methodology : MTT assay on A431 and Jurkat cell lines.
- Findings : Certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin.
Safety and Toxicology
While exploring the biological activity of this compound, it is crucial to consider its safety profile. The compound has been classified with warning labels indicating potential hazards such as skin irritation and respiratory issues upon exposure . Proper handling and safety measures should be implemented during laboratory experiments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
